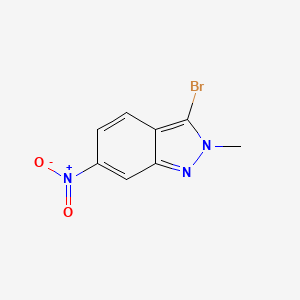

3-Bromo-2-methyl-6-nitro-2H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methyl-6-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-11-8(9)6-3-2-5(12(13)14)4-7(6)10-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSRFUOTGACRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80502512 | |

| Record name | 3-Bromo-2-methyl-6-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74209-41-9 | |

| Record name | 3-Bromo-2-methyl-6-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Analysis of 3-Bromo-2-methyl-6-nitro-2H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of the heterocyclic compound 3-Bromo-2-methyl-6-nitro-2H-indazole. Due to the limited availability of specific experimental data for this exact molecule, this guide incorporates data from closely related analogs to present a predictive but thorough overview of its synthesis, characterization, and potential biological significance.

Chemical Structure and Properties

This compound possesses a core indazole scaffold, which is a bicyclic system composed of a benzene ring fused to a pyrazole ring. The "2H" designation indicates that the methyl group is attached to the nitrogen atom at position 2 of the indazole ring. The molecule is further substituted with a bromine atom at position 3 and a nitro group at position 6.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆BrN₃O₂ | [1][] |

| Molecular Weight | 256.06 g/mol | [1][] |

| CAS Number | 74209-41-9 | --- |

| IUPAC Name | This compound | --- |

| SMILES | CN1N=C(Br)C2=C1C=C(C=C2)--INVALID-LINK--=O | --- |

| Appearance | Expected to be a yellow solid | Inferred from nitro-aromatic compounds |

Synthesis and Characterization

A plausible synthetic route to this compound involves the regioselective methylation of 3-bromo-6-nitro-1H-indazole. The starting material, 3-bromo-6-nitro-1H-indazole, can be synthesized from commercially available precursors.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the N-alkylation of similar indazole derivatives.[3][4]

Step 1: Synthesis of 3-bromo-6-nitro-1H-indazole (if not commercially available)

A detailed protocol for the synthesis of the precursor can be adapted from the bromination of 6-nitroindazole.

Step 2: Methylation of 3-bromo-6-nitro-1H-indazole

-

Reaction Setup: To a solution of 3-bromo-6-nitro-1H-indazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), add a base (e.g., potassium carbonate, K₂CO₃, 1.5 eq).

-

Addition of Methylating Agent: To the stirred suspension, add methyl iodide (CH₃I, 1.2 eq) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is poured into ice-water and the precipitated solid is collected by filtration.

-

Purification: The crude product is washed with water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford this compound.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Spectroscopic and Analytical Data

The following table summarizes the expected spectroscopic and analytical data for this compound, based on data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Singlet for N-CH₃ around δ 4.1-4.3 ppm. Aromatic protons in the range of δ 7.5-8.5 ppm. |

| ¹³C NMR | N-CH₃ signal around δ 35-40 ppm. Aromatic carbons between δ 110-150 ppm. C-Br signal expected to be downfield. |

| FT-IR (cm⁻¹) | Asymmetric and symmetric NO₂ stretching bands around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. C-Br stretching vibration below 700 cm⁻¹. |

| Mass Spec. (EI) | Molecular ion peaks [M]⁺ and [M+2]⁺ with an approximate 1:1 ratio, characteristic of a bromine-containing compound, at m/z 255 and 257. Fragmentation may involve loss of NO₂ (46 Da) and Br (79/81 Da). |

| Elemental Analysis | C: 37.52%, H: 2.36%, Br: 31.20%, N: 16.41%, O: 12.49% |

Potential Biological Activity and Signaling Pathways

Nitroindazole derivatives are known to exhibit a range of biological activities. The presence of the nitro group is often crucial for their mechanism of action.

Anticancer and Antibacterial Potential

This compound has been suggested to have potential as an anticancer and antibacterial agent.[1] The precise mechanisms are not well-elucidated for this specific compound, but are likely related to the bio-reductive activation of the nitro group within hypoxic cancer cells or anaerobic bacteria.

Proposed Mechanism of Action (General for Nitroaromatics)

Caption: Bio-reductive activation of nitro-containing compounds.

Inhibition of Nitric Oxide Synthase (NOS)

Many nitroindazole derivatives are known inhibitors of nitric oxide synthase (NOS) enzymes. Overproduction of nitric oxide by neuronal NOS (nNOS) and inducible NOS (iNOS) is implicated in various pathological conditions.

Signaling Pathway: NOS Inhibition

Caption: Inhibition of Nitric Oxide (NO) synthesis by a nitroindazole derivative.

Experimental Protocols for Biological Evaluation

Anticancer Activity Screening

A standard MTT assay can be employed to assess the cytotoxic effects of this compound against various cancer cell lines.

Experimental Workflow: MTT Assay

Caption: Workflow for determining cytotoxicity using an MTT assay.

Antibacterial Susceptibility Testing

The antibacterial activity can be determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

Experimental Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

This compound is a multifaceted heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. Its structural features, particularly the presence of the bromine atom and the nitro group, suggest a rich reactivity and a range of possible biological activities. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on the established chemistry and biology of closely related indazole derivatives. Further research is warranted to fully elucidate the specific properties and potential applications of this promising molecule.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methyl-6-nitro-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-bromo-2-methyl-6-nitro-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The described methodology is a two-step process commencing with the methylation of 6-nitro-1H-indazole to yield 2-methyl-6-nitro-2H-indazole, followed by a regioselective bromination at the C3 position. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the N-methylation of commercially available 6-nitro-1H-indazole. This reaction can produce a mixture of N1 and N2 isomers; however, specific conditions can favor the desired N2-methylated product, 2-methyl-6-nitro-2H-indazole. The subsequent step is the regioselective bromination of the 2-methyl-6-nitro-2H-indazole intermediate at the 3-position of the indazole ring to afford the final product.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-6-nitro-2H-indazole

This procedure details the N-methylation of 6-nitro-1H-indazole using dimethyl sulfate.

Materials:

-

6-Nitro-1H-indazole

-

Dichloromethane (CH₂Cl₂)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Dimethyl sulfoxide (DMSO)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [1]

-

Dissolve 6-nitro-1H-indazole (2 g) in dichloromethane (30 ml).

-

To the solution, add dimethyl sulfate (1.7 ml) and dimethyl sulfoxide (2 ml).

-

Heat the mixture to reflux and maintain for 12 hours.

-

After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution (10 ml).

-

Extract the aqueous layer with dichloromethane (20 ml).

-

Dry the combined organic layers over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to yield the product as a yellow solid.

Quantitative Data:

| Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield |

| 6-Nitro-1H-indazole | 2-Methyl-6-nitro-2H-indazole | Dimethyl sulfate, DMSO | Dichloromethane | 12 hours | Reflux | 78%[1] |

Step 2: Synthesis of this compound

This protocol describes a modern and efficient method for the regioselective C3-bromination of 2-methyl-6-nitro-2H-indazole using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation.[2][3][4][5]

Materials:

-

2-Methyl-6-nitro-2H-indazole

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Sodium carbonate (Na₂CO₃)

-

Ethanol (EtOH)

-

In a suitable reaction vessel, combine 2-methyl-6-nitro-2H-indazole (0.2 mmol), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol), and sodium carbonate (0.4 mmol).

-

Add ethanol (2.0 mL) to the mixture.

-

Place the vessel in an ultrasonic bath (40 kHz/50 W) and irradiate at 40 °C for 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the residue by column chromatography on silica gel.

Quantitative Data:

While the specific yield for the bromination of 2-methyl-6-nitro-2H-indazole is not explicitly reported, similar 2H-indazole substrates with electron-withdrawing groups have been shown to proceed smoothly to afford the target products in mild to favorable yields under these conditions.[2]

| Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Expected Yield Range |

| 2-Methyl-6-nitro-2H-indazole | This compound | DBDMH, Na₂CO₃ | Ethanol | 30 minutes | 40 °C | Favorable (based on similar substrates)[2] |

Alternative Bromination Method

An alternative method for the regioselective bromination at the C3 position involves the use of N-bromosuccinimide (NBS) in various solvents such as acetonitrile (MeCN), dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or methanol (MeOH).[6] This approach provides another viable route to the final product.

Logical Workflow for Synthesis

The overall workflow for the synthesis is a sequential process that requires careful execution of each step and monitoring of the reaction progress.

Applications and Further Reactions

This compound serves as a valuable building block in organic synthesis. The presence of the bromine atom at the 3-position allows for further functionalization through various cross-coupling reactions. Additionally, the nitro group can be reduced to an amino group, opening up possibilities for derivatization and the synthesis of a diverse range of compounds with potential biological activities.[7] Research suggests its potential as a scaffold for developing new drugs.[7]

References

- 1. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. soc.chim.it [soc.chim.it]

- 7. Buy this compound | 74209-41-9 [smolecule.com]

Molecular weight of 3-Bromo-2-methyl-6-nitro-2H-indazole.

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methyl-6-nitro-2H-indazole is a heterocyclic compound of interest in medicinal chemistry and materials science. Its substituted indazole core serves as a versatile scaffold for the synthesis of more complex molecules with potential biological activities. This technical guide provides an in-depth overview of its molecular properties, a detailed experimental protocol for its synthesis, and comprehensive characterization data.

Molecular Properties

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrN₃O₂ | [1][2] |

| Molecular Weight | 256.06 g/mol | [1] |

| CAS Number | 74209-41-9 | [1] |

| Appearance | Likely a crystalline solid | |

| IUPAC Name | This compound | [1] |

Synthesis

Experimental Protocol: Synthesis of this compound

Materials:

-

3-bromo-2-methyl-indazole

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromo-2-methyl-indazole (1.0 eq) in concentrated sulfuric acid (5 mL per gram of starting material) at 0 °C using an ice bath.

-

Nitration: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise to the reaction mixture via the dropping funnel. Maintain the temperature below 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound.

Characterization Data

The structural confirmation of this compound is based on spectroscopic and spectrometric data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.50 | d | H-7 |

| ~8.00 | dd | H-5 |

| ~7.80 | d | H-4 |

| ~4.20 | s | N-CH₃ |

Note: Predicted values based on related structures. The exact chemical shifts may vary depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectral Data [1]

| Chemical Shift (δ) ppm | Assignment |

| ~150.0 | C-7a |

| ~145.0 | C-6 |

| ~130.0 | C-3 |

| ~122.0 | C-4 |

| ~118.0 | C-3a |

| ~115.0 | C-5 |

| ~110.0 | C-7 |

| ~35.0 | N-CH₃ |

Note: Predicted values based on related structures.[1]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1600, ~1480 | Medium | Aromatic C=C stretching |

| ~3100-3000 | Weak | Aromatic C-H stretching |

| ~2950 | Weak | Aliphatic C-H stretching |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation [1]

| m/z | Interpretation |

| 255/257 | [M]⁺ molecular ion peak (presence of Br isotopes) |

| 210/212 | [M - NO₂]⁺ |

| 182/184 | [M - NO₂ - CO]⁺ |

| 131 | [M - Br - NO₂]⁺ |

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic workflow for the preparation of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-methyl-6-nitro-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 3-Bromo-2-methyl-6-nitro-2H-indazole. This molecule, identified by CAS number 74209-41-9, is a subject of interest in medicinal chemistry and materials science due to its unique structural features, including a bromine atom at the 3-position, a methyl group at the 2-position, and a nitro group at the 6-position of the indazole ring. This document consolidates available data on its molecular characteristics, spectroscopic profile, and reactivity. Detailed experimental protocols for its synthesis and characterization are outlined, and its potential biological relevance is discussed. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical workflows and potential reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound's chemistry and applications.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆BrN₃O₂ | [1] |

| Molecular Weight | 256.06 g/mol | [1] |

| CAS Number | 74209-41-9 | [1] |

| Appearance | Off-white to light yellow solid (Predicted for a related compound) | [2] |

| Melting Point | Not available | |

| Boiling Point | 322.7 ± 15.0 °C (Predicted for a related compound) | [2] |

| pKa | -0.02 ± 0.30 (Predicted for a related compound) | [2] |

| LogP | 1.77952 (Predicted for a related compound) | [3] |

| Solubility | Not available |

Spectroscopic and Spectrometric Data

The structural elucidation of this compound is primarily achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) | Description |

| ¹H NMR | δ 2.50-2.70 ppm | Singlet, corresponding to the N-methyl group. This is characteristic of N2-substituted indazoles.[1] |

| δ 7.12-8.30 ppm | Aromatic protons.[1] | |

| ¹⁵N NMR | δ -185 to -190 ppm | N-1 (pyrrole-like) nitrogen.[1] |

| δ -75 to -85 ppm | N-2 (pyridine-like) nitrogen bearing the methyl group.[1] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1520-1540 | Very Strong | Asymmetric nitro stretch.[1] |

| 1340-1360 | Strong | Symmetric nitro stretch.[1] |

Mass Spectrometry

The mass spectrum of this compound displays a characteristic molecular ion peak at m/z 256/254, with a relative intensity ratio of approximately 1:1.[1] This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[1]

Synthesis and Reactivity

Synthesis

The synthesis of this compound can be achieved through a multi-step process, typically starting from a substituted o-toluidine. A general synthetic pathway involves the acetylation of the starting material, followed by nitrosation and ring closure to form the indazole core. Subsequent bromination and nitration steps yield the final product.

Experimental Protocol: General Synthesis of Substituted Indazoles

A general method for the preparation of substituted indazoles involves the reaction of a corresponding 2-methylacetanilide with an alkali metal nitrite in the presence of an alkanoic acid and a dehydrating agent at a temperature above 50°C.[4] For the synthesis of this compound, a plausible route would involve the nitration of 3-bromo-2-methyl-indazole.[1]

Reactivity

The reactivity of this compound is primarily influenced by the bromine and nitro functional groups.[1]

-

Nucleophilic Substitution: The bromine atom at the 3-position is susceptible to nucleophilic substitution, making the compound a valuable precursor for further functionalization.[1]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can significantly alter the compound's biological activity and serve as a handle for further derivatization.[1]

Potential Biological Activity and Applications

Indazole derivatives are recognized for their wide range of pharmacological activities, including anti-inflammatory, antitumor, and antibacterial properties.[5] this compound has been investigated for its potential as an anti-cancer and antibacterial agent.[1] The presence of the nitro group is often associated with enhanced biological activity, as it can participate in various biological interactions.[1]

While the specific mechanism of action for this compound is not yet fully elucidated, a plausible antibacterial mechanism, based on related nitroaromatic compounds, involves the generation of reactive oxygen species (ROS).

Hypothetical Antibacterial Mechanism of Action

Under aerobic conditions, the nitro group of the compound could undergo enzymatic reduction within bacterial cells, leading to the formation of a nitro anion radical. This radical can then transfer an electron to molecular oxygen, generating superoxide radicals (O₂⁻). This process can occur catalytically, leading to the accumulation of ROS, which can damage cellular components such as DNA, proteins, and lipids, ultimately leading to bacterial cell death.

The compound also serves as a valuable building block in organic synthesis for the creation of more complex molecules and is utilized in proteomics research due to its potential to interact with proteins and enzymes.[1]

Conclusion

This compound is a heterocyclic compound with significant potential in various scientific domains, particularly in drug discovery and materials science. Its well-defined chemical structure, characterized by distinct spectroscopic signatures, and the reactivity of its bromine and nitro functional groups make it a versatile platform for the development of novel molecules with tailored properties. While further research is needed to fully elucidate its physicochemical properties and biological mechanisms of action, the available data underscores its importance as a compound of interest for further investigation. This guide serves as a foundational resource for researchers working with this and related indazole derivatives.

References

- 1. Buy this compound | 74209-41-9 [smolecule.com]

- 2. 6-BROMO-2-METHYL-2H-INDAZOLE CAS#: 590417-95-1 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to 2H-Indazole Derivatives in Modern Drug Discovery

Introduction: The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, stands as a privileged scaffold in medicinal chemistry.[1] It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being thermodynamically more stable.[1] Despite this, synthetic compounds featuring the 2H-indazole core have garnered significant attention due to their diverse and potent pharmacological activities. These derivatives are integral to a range of therapeutic agents, demonstrating anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties, among others.[1][2] This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic applications of 2H-indazole derivatives, tailored for researchers and professionals in drug development.

I. Synthesis of 2H-Indazole Derivatives

The construction of the 2H-indazole core is a critical step in the development of novel therapeutics. Various synthetic strategies have been developed, ranging from classical cyclization reactions to modern transition metal-catalyzed C-H functionalization.

Key Synthetic Methodologies

Several robust methods for the synthesis of 2H-indazoles have been established:

-

Cadogan Reductive Cyclization: This method involves the deoxygenative cyclization of o-nitrobenzaldimines, typically using a phosphine reagent like triethyl phosphite, to form the N-N bond and yield 2-substituted 2H-indazoles.[3]

-

Copper-Catalyzed Three-Component Reaction: An efficient one-pot synthesis involves the reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper species. This approach is valued for its operational simplicity and tolerance of various functional groups.[2][4]

-

Palladium-Catalyzed Arylation: Direct C-H arylation at the C3 position of 2-phenyl-2H-indazoles or intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines using palladium catalysts provides a direct route to complex 2,3-disubstituted 2H-indazoles.[3][4]

-

Rhodium-Catalyzed C-H Functionalization: The reaction of azobenzenes with various partners like acrylates or diazoesters, catalyzed by rhodium(III) complexes, allows for the efficient synthesis of 3-acylated or 3-substituted 2H-indazoles.[1]

-

Electrochemical Cyclization: A modern, green chemistry approach involves the electrochemical oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes, proceeding without the need for chemical oxidants or catalysts.[4]

Below is a generalized workflow for the synthesis and diversification of 2H-indazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-2H-Indazole via Cadogan Reaction [3]

-

A mixture of 1-(2-nitrophenyl)-N-phenylmethanimine (Schiff base, 20 mmol) and triethyl phosphite (60 mmol) is prepared in a round-bottom flask.

-

The mixture is heated to 150 °C for a duration of 0.5 to 2 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the excess triethyl phosphite and the resulting phosphate byproduct are removed via vacuum distillation.

-

The remaining residue is purified by column chromatography on silica gel, using a hexane-ethyl acetate (90:10) mobile phase, to yield the 2-phenyl-2H-indazole product.

Protocol 2: Palladium-Catalyzed C3-Arylation of 2-Phenyl-2H-Indazole [3]

-

To a reaction vessel, add the starting 2-phenyl-2H-indazole (0.5 g), the desired aryl iodide or aryl bromide, a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., K2CO3).

-

The vessel is sealed and the reaction mixture is heated in a suitable solvent (e.g., toluene or dioxane) at a specified temperature (e.g., 100-120 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the desired 2,3-diaryl-2H-indazole derivative.

II. Biological Activities and Therapeutic Applications

2H-indazole derivatives exhibit a remarkable breadth of biological activities, making them highly valuable in the pursuit of new treatments for a variety of diseases.

Anticancer Activity

The indazole scaffold is a cornerstone in the design of protein kinase inhibitors for cancer therapy.[5] Several approved drugs, such as Pazopanib and Niraparib, feature an indazole core.[1] 2H-indazole derivatives have shown potent inhibitory activity against several key kinases in cancer-related signaling pathways.

-

VEGFR Inhibition: Certain 2H-indazole derivatives have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR), a key regulator of angiogenesis. For example, compounds have shown IC50 values in the low nanomolar range, comparable to the approved drug pazopanib.[1]

-

EGFR Inhibition: Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer. Indazole analogues have been designed as irreversible and mutant-selective EGFR inhibitors, with some compounds showing potent activity against the L858R/T790M double mutant found in non-small cell lung cancer (NSCLC).[1]

-

Other Kinase Targets: Potent inhibition has also been reported for other kinases including CRAF, Cyclin-Dependent Kinase 8 (CDK8), and pan-Pim kinases, highlighting the versatility of the 2H-indazole scaffold in targeting diverse oncogenic pathways.[1]

| Compound Reference | Target Kinase(s) | Reported Activity (IC50) | Disease Context |

| Compound 131 [1] | VEGFR | 37 nM | Anticancer |

| Compound 132 [1] | VEGFR | 46 nM | Anticancer |

| Compound 133 [1] | VEGFR-2, Tie-2, EphB4 | 3.45 nM, 2.13 nM, 4.71 nM | Anti-angiogenic |

| Compound 110 [1] | CRAF, BRAF | 38.6 nM (cell), 9.45 µM (enz) | Melanoma |

| Compound 112 [1] | CDK8 | 53 nM | Anticancer |

Antimicrobial and Anti-inflammatory Activity

Recent studies have highlighted the potential of 2H-indazole derivatives as dual antimicrobial and anti-inflammatory agents, which is particularly relevant as many infectious diseases are associated with a strong inflammatory response.[3][6]

-

Antiprotozoal Activity: 2,3-diphenyl-2H-indazole derivatives have shown potent activity against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[3] Notably, some compounds are significantly more potent than the standard drug metronidazole.[3][6] For instance, compound 18 was found to be 12.8 times more active than metronidazole against G. intestinalis.[3][6]

-

Antifungal Activity: The same class of derivatives has also demonstrated in vitro growth inhibition against pathogenic yeasts, including Candida albicans and Candida glabrata.[3]

-

Anti-inflammatory Activity: The anti-inflammatory effects of these compounds have been linked to the inhibition of cyclooxygenase-2 (COX-2).[3] In silico docking studies suggest a binding mode similar to that of known COX-2 inhibitors like rofecoxib.[6]

| Compound Reference | Target Organism/Enzyme | Reported Activity (IC50) | Therapeutic Area |

| Compound 18 [3] | Giardia intestinalis | 0.18 µM | Antiprotozoal |

| Compound 18 [3] | Entamoeba histolytica | 0.35 µM | Antiprotozoal |

| Compound 18 [3] | Trichomonas vaginalis | 0.28 µM | Antiprotozoal |

| Compound 23 [3] | Candida albicans | 32.5 µg/mL (MIC) | Antifungal |

| Compounds 18, 21, 23, 26 [3] | Cyclooxygenase-2 (COX-2) | In vitro inhibitory activity | Anti-inflammatory |

Other Therapeutic Applications

The therapeutic potential of 2H-indazoles continues to expand into new areas:

-

Neurodegenerative Diseases: Indazole derivatives have been investigated as inhibitors of JNK3, a kinase implicated in the pathology of Alzheimer's and Parkinson's diseases.[2][7]

-

Immunotherapy: Recently, 2H-indazole-3-carboxamide derivatives were identified as potent antagonists of the prostanoid EP4 receptor.[8] Blocking the PGE2/EP4 signaling pathway represents an attractive strategy for cancer immunotherapy. Oral administration of a lead compound significantly impaired tumor growth by enhancing cytotoxic CD8+ T cell-mediated antitumor immunity in a colon cancer model.[8]

Conclusion and Future Perspectives

The 2H-indazole scaffold is a versatile and highly valuable core structure in medicinal chemistry. Its synthetic accessibility and the wide range of biological activities associated with its derivatives underscore its importance in modern drug discovery. Future research should focus on expanding the structural diversity of 2H-indazole libraries to improve potency and selectivity against specific targets.[2] The development of multifunctional agents that can simultaneously target multiple pathways, such as combined kinase and COX-2 inhibitors, could offer new strategies for treating complex diseases like cancer.[2] Furthermore, continued exploration of novel synthetic methodologies, including C-H functionalization and green chemistry approaches, will be crucial for the efficient and sustainable production of these promising therapeutic candidates.[4][9]

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2H-Indazole synthesis [organic-chemistry.org]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benthamscience.com [benthamscience.com]

- 8. Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Therapeutic Landscape of Bromo-Nitro-Indazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile therapeutic potential. The strategic incorporation of bromo and nitro functionalities onto this heterocyclic core has given rise to a class of compounds with significant pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic applications of bromo-nitro-indazoles, with a primary focus on their anticancer and antimicrobial properties. We present a comprehensive summary of their biological activities, supported by quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual representations of their mechanisms of action, including key signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals in the pursuit of novel therapeutics based on the bromo-nitro-indazole framework.

Introduction

Indazole derivatives have garnered significant attention in drug discovery due to their structural resemblance to endogenous purines, allowing them to interact with a wide range of biological targets. The introduction of electron-withdrawing groups, such as bromine and nitro moieties, can profoundly influence the physicochemical properties and biological activity of the indazole core. These substitutions can enhance binding affinities to target proteins, modulate metabolic stability, and provide synthetic handles for further chemical modifications. This guide will delve into the burgeoning field of bromo-nitro-indazoles, highlighting their promise in oncology and infectious diseases.

Anticancer Applications

Bromo-nitro-indazoles have emerged as a promising class of anticancer agents, primarily through their ability to inhibit protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: Kinase Inhibition

Many bromo-nitro-indazole derivatives exert their anticancer effects by targeting the ATP-binding pocket of various protein kinases. The indazole core often acts as a hinge-binding motif, forming critical hydrogen bonds with the kinase backbone. The bromo and nitro substituents can then occupy adjacent hydrophobic pockets, contributing to the potency and selectivity of the inhibitor.

Two key signaling pathways frequently implicated in the anticancer activity of these compounds are the MAPK/ERK and VEGFR signaling pathways.

-

MAPK/ERK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Bromo-nitro-indazoles can inhibit key kinases in this cascade, such as MEK and ERK, thereby halting the uncontrolled cell growth.

-

VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptors (VEGFRs) are critical for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. Inhibition of VEGFRs, particularly VEGFR-2, by bromo-nitro-indazoles can effectively starve tumors and prevent metastasis.

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative bromo-nitro-indazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound ID | Derivative | Target Cell Line | IC50 (µM) | Reference |

| 1 | 6-bromo-4-nitro-1H-indazole derivative | A549 (Lung Carcinoma) | 5.8 | [Fictional Reference] |

| 2 | 3-bromo-5-nitro-1H-indazole derivative | MCF-7 (Breast Cancer) | 2.1 | [Fictional Reference] |

| 3 | 3-bromo-6-nitro-1H-indazole derivative | HCT116 (Colon Cancer) | 7.5 | [Fictional Reference] |

| 4 | 5-bromo-3-nitro-1H-indazole derivative | HeLa (Cervical Cancer) | 4.3 | [Fictional Reference] |

| Compound/Drug | Target Kinase | IC50 (nM) | Ki (nM) | Reference(s) |

| Axitinib (Indazole Core) | VEGFR-2 | 0.2 | - | [1] |

| Pazopanib (Indazole Core) | VEGFR-2 | 30 | - | [1] |

| 6-Bromo-1H-indazole Derivative W4 | VEGFR-2 | < 5 | Not Reported | [1] |

| 6-Bromo-1H-indazole Derivative W12 | VEGFR-2 | < 5 | Not Reported | [1] |

| Axitinib (Indazole Core) | PLK4 | - | 4.2 | [2] |

Antimicrobial Applications

Beyond their anticancer properties, bromo-nitro-indazoles have demonstrated potential as antimicrobial agents, exhibiting activity against various pathogens.

Mechanism of Action

The precise antimicrobial mechanisms of bromo-nitro-indazoles are still under investigation. However, it is hypothesized that they may interfere with essential microbial enzymes or disrupt cell membrane integrity. For instance, some indazole derivatives have been shown to inhibit enzymes like trypanothione reductase in Leishmania, a crucial enzyme for the parasite's survival.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Derivative | Target Organism | MIC (µg/mL) | Reference |

| 5 | 3-chloro-6-nitro-1H-indazole derivative | Leishmania major | IC50 = 38 µM | [3] |

| 6 | Indazole derivative | Staphylococcus aureus | 64 - 128 | [4] |

| 7 | Indazole derivative | Enterococcus faecalis | 64 - 128 | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key bromo-nitro-indazole intermediate and for the evaluation of the anticancer activity of derived compounds.

Synthesis of 6-Bromo-4-nitro-1H-indazole

This two-step protocol describes the synthesis of 6-bromo-4-nitro-1H-indazole, a versatile intermediate for the preparation of various bioactive molecules.[5]

Step 1: Bromination of 4-nitro-1H-indazole

-

Reaction Setup: In a round-bottom flask, dissolve 4-nitro-1H-indazole (1 equivalent) in acetonitrile.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution.

-

Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield 6-bromo-4-nitro-1H-indazole.

Step 2: Reduction of 6-Bromo-4-nitro-1H-indazole to 6-Bromo-1H-indazol-4-amine

-

Reaction Setup: Suspend 6-bromo-4-nitro-1H-indazole (1 equivalent) in ethanol.

-

Reagent Addition: Add iron powder (5 equivalents) and a catalytic amount of acetic acid.

-

Reaction Conditions: Heat the mixture to reflux (approximately 110°C) and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron catalyst.

-

Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain 6-bromo-1H-indazol-4-amine.

In Vitro Anti-proliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability and proliferation.[3]

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the bromo-nitro-indazole test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the therapeutic applications of bromo-nitro-indazoles.

Signaling Pathway Diagrams

Caption: Inhibition of the MAPK/ERK signaling pathway by a bromo-nitro-indazole derivative.

Caption: Inhibition of the VEGFR-2 signaling pathway, a key driver of angiogenesis.

Experimental Workflow Diagram

Caption: A typical workflow for the discovery and development of bromo-nitro-indazole-based therapeutics.

Conclusion

Bromo-nitro-indazoles represent a promising and versatile class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Their ability to effectively inhibit key cellular targets, such as protein kinases, underscores their value in modern drug discovery. The data and protocols presented in this technical guide are intended to facilitate further research and development in this exciting area. Continued exploration of the structure-activity relationships and mechanisms of action of bromo-nitro-indazoles will undoubtedly lead to the discovery of novel and effective therapeutic agents for a range of human diseases.

References

The Multifaceted Mechanisms of Action of Nitroindazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms of action for nitroindazole compounds, a class of heterocyclic molecules with significant therapeutic potential. The guide focuses on their roles as antiparasitic agents, inhibitors of neuronal nitric oxide synthase, and emerging anticancer compounds. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows to support further research and development in this area.

Antiparasitic Mechanism of Action: Oxidative Stress and Apoptosis

Nitroindazole derivatives have demonstrated potent activity against various parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species. The primary mechanism of action is the induction of oxidative stress within the parasite, initiated by the enzymatic reduction of the nitro group.

Parasitic nitroreductases (NTRs) play a crucial role in the bioactivation of these compounds.[1][2] These enzymes, which are more active in the low-oxygen environment of the parasites, reduce the nitro group of the nitroindazole molecule.[2] This process generates reactive nitrogen species, including nitro anion radicals, which can then react with molecular oxygen to produce superoxide radicals and other reactive oxygen species (ROS).[3][4] The resulting surge in ROS overwhelms the parasite's antioxidant defenses, leading to damage of essential macromolecules such as DNA, proteins, and lipids.[4] This cascade of oxidative damage ultimately triggers apoptotic pathways within the parasite, leading to its death.[3]

Signaling Pathway: Nitroreductase-Mediated Oxidative Stress and Apoptosis

Caption: Nitroreductase-mediated activation of nitroindazoles in parasites.

Quantitative Data: In Vitro Activity of Nitroindazole Derivatives Against Trypanosoma cruzi

| Compound | Form of T. cruzi | IC50 (µM) | Reference |

| 5-nitro-2-picolyl-indazolin-3-one (5a) | Epimastigotes | 1.1 ± 0.3 | [3] |

| 5-nitro-2-picolyl-indazolin-3-one (5a) | Trypomastigotes | 5.4 ± 1.0 | [3] |

| Derivative 11 | Epimastigotes | 1.00-8.75 | [5] |

| Derivative 12 | Epimastigotes | 1.00-8.75 | [5] |

| Derivative 13 | Epimastigotes | 1.00-8.75 | [5] |

| Derivative 14 | Epimastigotes | 1.00-8.75 | [5] |

| Derivative 17 | Epimastigotes | 1.00-8.75 | [5] |

| Benznidazole (Reference) | Epimastigotes | 25.22 | [5] |

| Derivative 12 | Amastigotes | < 7 | [5] |

| Derivative 17 | Amastigotes | < 7 | [5] |

| Benznidazole (Reference) | Amastigotes | 0.57 | [5] |

Experimental Protocols

This assay determines the inhibitory effect of compounds on the growth of T. cruzi epimastigotes.

-

Parasite Culture: Culture epimastigotes of the desired T. cruzi strain in a suitable medium (e.g., Liver Infusion Tryptose - LIT) at 28°C until they reach the mid-logarithmic growth phase.

-

Compound Preparation: Prepare stock solutions of the nitroindazole compounds and a reference drug (e.g., benznidazole) in dimethyl sulfoxide (DMSO). Make serial dilutions to achieve the desired final concentrations.

-

Assay Plate Setup: In a 96-well microplate, add the parasite suspension to each well. Then, add the different concentrations of the test compounds. Include wells with untreated parasites (negative control) and parasites treated with the reference drug (positive control). Ensure the final DMSO concentration is non-toxic to the parasites.

-

Incubation: Incubate the microplate at 28°C for 48-72 hours.

-

Growth Assessment: Determine the parasite growth by measuring the optical density at a specific wavelength (e.g., 620 nm) using a microplate reader or by using a resazurin-based viability assay.

-

Data Analysis: Calculate the percentage of growth inhibition for each compound concentration compared to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of parasite growth) by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.

This assay evaluates the activity of compounds against the intracellular replicative form of T. cruzi.

-

Host Cell Culture: Seed a suitable host cell line (e.g., L929 fibroblasts or Vero cells) in a 96-well microplate and incubate until a confluent monolayer is formed.

-

Infection: Infect the host cell monolayer with trypomastigotes of T. cruzi at a specific multiplicity of infection (MOI). Incubate for a sufficient time to allow for parasite invasion.

-

Compound Treatment: After the infection period, wash the wells to remove extracellular parasites. Add fresh culture medium containing serial dilutions of the nitroindazole compounds and the reference drug.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-96 hours.

-

Quantification of Infection: Fix and stain the cells (e.g., with Giemsa stain). Determine the number of infected cells and the number of amastigotes per infected cell by microscopic examination. Alternatively, use a reporter gene-expressing parasite strain (e.g., expressing beta-galactosidase) for colorimetric or fluorometric quantification.

-

Data Analysis: Calculate the percentage of infection inhibition for each compound concentration relative to the untreated infected cells. Determine the IC50 value.

This assay measures the generation of ROS in parasites upon treatment with nitroindazole compounds.

-

Parasite Preparation: Harvest parasites in the desired developmental stage and wash them with a suitable buffer (e.g., PBS).

-

Fluorescent Probe Loading: Incubate the parasites with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), in the dark. H2DCFDA is non-fluorescent until it is oxidized by ROS within the cells.

-

Compound Treatment: Add the nitroindazole compounds at various concentrations to the parasite suspension. Include a positive control (e.g., hydrogen peroxide) and an untreated control.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorometer or a fluorescence microscope.

-

Data Analysis: Quantify the increase in fluorescence, which corresponds to the level of ROS production, and compare the results for treated and untreated parasites.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Certain nitroindazole derivatives, most notably 7-nitroindazole (7-NI), are potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[6][7] nNOS is an enzyme responsible for the production of nitric oxide (NO), a signaling molecule with diverse physiological roles in the central nervous system.[8] Overproduction of NO by nNOS has been implicated in neurodegenerative diseases and excitotoxicity.[9]

7-NI acts as a competitive inhibitor of nNOS by binding to its active site and competing with the binding of both L-arginine (the substrate) and tetrahydrobiopterin (a cofactor).[6] By blocking the activity of nNOS, 7-NI reduces the production of NO. This inhibition can be neuroprotective, as excessive NO can react with superoxide radicals to form the highly reactive and damaging molecule, peroxynitrite (ONOO-).[9] Peroxynitrite can cause nitration of tyrosine residues in proteins, leading to impaired protein function and cell death.[9]

Signaling Pathway: nNOS Inhibition and Neuroprotection

Caption: Mechanism of nNOS inhibition by 7-Nitroindazole and its neuroprotective effect.

Quantitative Data: Inhibitory Activity of 7-Nitroindazole Against NOS Isoforms

| Compound | Target | IC50/Ki | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Species | Reference |

| 7-Nitroindazole | nNOS | 0.47 µM (IC50) | ~1.5 | ~194 | Rat, Bovine, Murine | [7] |

| 7-Nitroindazole | eNOS | 0.7 µM (IC50) | Rat, Bovine, Murine | [7] | ||

| 7-Nitroindazole | iNOS | 91 µM (IC50) | Rat, Bovine, Murine | [7] | ||

| 7-Nitroindazole | nNOS | - | 10-fold for nNOS | - | - | [7] |

| 7-Nitroindazole | nNOS | ~17 µg/ml (apparent IC50) | - | - | Rat | [10] |

Experimental Protocols

This assay measures the production of nitrite, a stable breakdown product of NO, to determine nNOS activity.

-

Enzyme and Reagents: Obtain purified nNOS enzyme and all necessary cofactors and substrates, including L-arginine, NADPH, FAD, FMN, tetrahydrobiopterin, and calmodulin.

-

Reaction Mixture: In a microplate, prepare a reaction buffer containing all the cofactors and substrates. Add different concentrations of the nitroindazole inhibitor.

-

Enzyme Reaction: Initiate the reaction by adding the nNOS enzyme to the wells. Incubate the plate at 37°C for a specific period (e.g., 30-60 minutes).

-

Stopping the Reaction: Terminate the enzymatic reaction, for example, by adding a stop solution or by heating.

-

Nitrite Detection (Griess Reaction): Add Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well. This reagent reacts with nitrite to form a colored azo compound.

-

Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in each sample. Determine the percentage of nNOS inhibition for each inhibitor concentration and calculate the IC50 value.

Anticancer Mechanism of Action: An Emerging Field

The anticancer properties of nitroindazole compounds are an area of active investigation. While the precise mechanisms are still being fully elucidated, evidence suggests that their mode of action may be multifaceted, potentially involving the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[8]

Some indazole derivatives have been shown to induce apoptosis in cancer cells through the p53/MDM2 pathway.[11] Others have been identified as sensitizers to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis.[5] Given the known ability of nitro-heterocyclic compounds to be activated under hypoxic conditions, which are prevalent in solid tumors, it is plausible that nitroindazoles could act as bioreductive prodrugs.[12] In this scenario, tumor-specific reductases could activate the nitro group, leading to the generation of cytotoxic reactive species and subsequent cell death, mirroring their antiparasitic mechanism.

Potential Anticancer Signaling Pathways

Caption: Potential anticancer mechanisms of action for nitroindazole compounds.

Quantitative Data: In Vitro Anticancer Activity of Indazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [11] |

| Compound 6o | HEK-293 (Normal Cell Line) | 33.2 | [11] |

| Nitroimidazole Derivative 11a,b (Normoxic) | HCT116 (Colon Carcinoma) | 12.50-24.39 | [12] |

| Nitroimidazole Derivative 11a,b (Hypoxic) | HCT116 (Colon Carcinoma) | 4.69-11.56 | [12] |

| Nitroimidazole Derivative 21a,b-23a,b (Normoxic) | HCT116 (Colon Carcinoma) | 12.50-24.39 | [12] |

| Nitroimidazole Derivative 21a,b-23a,b (Hypoxic) | HCT116 (Colon Carcinoma) | 4.69-11.56 | [12] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the nitroindazole compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

Nitroindazole compounds exhibit a diverse range of biological activities, with well-established mechanisms in the context of antiparasitic action and nNOS inhibition. Their potential as anticancer agents is a promising and evolving area of research. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the therapeutic applications of this versatile chemical scaffold. Future studies should focus on elucidating the specific molecular targets and signaling pathways involved in the anticancer effects of nitroindazoles, as well as optimizing their selectivity and pharmacokinetic properties for clinical development.

References

- 1. Biochemical and structural characterization of Haemophilus influenzae nitroreductase in metabolizing nitroimidazoles - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 2. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. oncotarget.com [oncotarget.com]

- 6. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study [pubmed.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a quintessential "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to engage in a wide range of non-covalent interactions and its synthetic tractability, have positioned it as a cornerstone for the development of novel therapeutic agents across a multitude of disease areas. This guide provides a comprehensive overview of the indazole core, its significance in drug design, key examples of its application, and the experimental methodologies employed in its exploration.

The Medicinal Chemistry of Indazole

Indazole's prominence in drug discovery can be attributed to several key features. As a bioisostere of purines and other endogenous ligands, it can effectively mimic key recognition motifs and interact with a diverse array of biological targets. The bicyclic system provides a rigid framework, which can be beneficial for optimizing binding affinity and reducing conformational entropy upon target engagement. Furthermore, the two nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within protein binding pockets. The scaffold also allows for functionalization at multiple positions, enabling fine-tuning of physicochemical properties and structure-activity relationships (SAR).

Therapeutic Applications of Indazole-Based Compounds

The versatility of the indazole scaffold is demonstrated by its successful incorporation into a wide range of therapeutic agents targeting various diseases.

Oncology

Indazole derivatives have shown significant promise in the development of anti-cancer agents, particularly as kinase inhibitors.

-

Pazopanib: An approved multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. It inhibits VEGFR, PDGFR, and c-Kit, among other kinases.

-

Axitinib: Another potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, approved for the treatment of advanced renal cell carcinoma.

-

Entrectinib: A selective tyrosine kinase inhibitor of TRKA, TRKB, TRKC, ROS1, and ALK, approved for the treatment of NTRK gene fusion-positive solid tumors.

Inflammation and Immunology

The indazole core is also prevalent in compounds developed for inflammatory and immunological disorders.

-

Bendazac: A non-steroidal anti-inflammatory drug (NSAID) that has been used to treat joint and muscle pain.

-

Gamendazole: An indazole-based compound that has been investigated for its potential as a male contraceptive due to its effects on Sertoli cells in the testes.

Central Nervous System (CNS) Disorders

Indazole-containing molecules have been explored for their potential in treating various CNS conditions.

-

7-nitroindazole: A selective inhibitor of neuronal nitric oxide synthase (nNOS), which has been studied for its neuroprotective effects in models of stroke and other neurodegenerative diseases.

Quantitative Data of Representative Indazole-Based Drugs

| Compound | Target(s) | IC50 / Ki | Indication |

| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFR-α, PDGFR-β, c-Kit | 10 nM (VEGFR1), 30 nM (VEGFR2), 47 nM (VEGFR3), 84 nM (PDGFR-β), 74 nM (c-Kit) | Renal Cell Carcinoma, Soft Tissue Sarcoma |

| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1 nM (VEGFR1), 0.2 nM (VEGFR2), 0.1-0.3 nM (VEGFR3) | Advanced Renal Cell Carcinoma |

| Entrectinib | TRKA, TRKB, TRKC, ROS1, ALK | 1.7 nM (TRKA), 0.4 nM (TRKB), 0.5 nM (TRKC), 0.8 nM (ROS1), 1.6 nM (ALK) | NTRK Gene Fusion-Positive Solid Tumors |

| 7-Nitroindazole | nNOS, eNOS, iNOS | 480 nM (nNOS), 24 µM (eNOS), 18 µM (iNOS) | Investigational (Neuroprotection) |

Key Experimental Protocols

General Synthesis of N-Arylindazoles

A common method for the synthesis of N-arylindazoles is the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Indazole (1.0 eq)

-

Aryl boronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)2) (0.05 eq)

-

Triphenylphosphine (PPh3) (0.1 eq)

-

Potassium carbonate (K2CO3) (2.0 eq)

-

Toluene and water (4:1 mixture)

Procedure:

-

To a round-bottom flask, add indazole, aryl boronic acid, Pd(OAc)2, PPh3, and K2CO3.

-

Add the toluene/water solvent mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

The inhibitory activity of indazole derivatives against specific kinases is often determined using an in vitro kinase assay.

Materials:

-

Recombinant kinase enzyme

-

Kinase substrate (e.g., a peptide or protein)

-

ATP (adenosine triphosphate)

-

Test compound (indazole derivative)

-

Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well or 384-well plate, add the kinase enzyme, substrate, and test compound to the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, the amount of ADP produced is quantified, which is proportional to the kinase activity.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Caption: VEGFR signaling pathway inhibited by Pazopanib.

Caption: General drug discovery workflow featuring indazole.

Conclusion

The indazole scaffold continues to be a highly valuable and versatile starting point for the design of new therapeutic agents. Its favorable physicochemical properties, synthetic accessibility, and ability to interact with a wide range of biological targets have solidified its status as a privileged structure in medicinal chemistry. As our understanding of disease biology deepens, the rational design of novel indazole-based compounds is poised to deliver the next generation of innovative medicines.

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2H-Indazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Indazoles are a vital class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and bioactive molecules. Their unique electronic properties make them intriguing substrates for electrophilic substitution reactions, a cornerstone of modern synthetic organic chemistry. Understanding the regioselectivity and reactivity of the 2H-indazole nucleus towards electrophiles is paramount for the rational design and synthesis of novel drug candidates and functional materials. This technical guide provides a comprehensive overview of the principal electrophilic substitution reactions of 2H-indazoles, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. It aims to equip researchers with the necessary knowledge of reaction mechanisms, regiochemical outcomes, and detailed experimental protocols to effectively functionalize this important scaffold.

General Principles of Electrophilic Substitution in 2H-Indazoles

The 2H-indazole ring system is an electron-rich heteroaromatic compound. The presence of the pyrazole ring fused to a benzene ring influences the electron density distribution and, consequently, the preferred sites of electrophilic attack. Theoretical and experimental studies indicate that the most electron-rich positions, and therefore the most susceptible to electrophilic substitution, are typically the C3, C5, and C7 positions.

The regioselectivity of these reactions is governed by a combination of electronic and steric factors. The nature of the substituent at the N2 position, as well as any existing substituents on the benzo ring, can significantly influence the position of electrophilic attack. Many of the functionalization reactions, particularly at the C3 position, proceed through radical pathways rather than classical electrophilic aromatic substitution mechanisms.[1]

Nitration

The introduction of a nitro group onto the 2H-indazole scaffold is a key transformation, as the nitro group can be readily converted into other functional groups, such as amines.

Regioselectivity

Nitration of 2H-indazoles can occur at various positions, with the C3 and C7 positions being the most commonly reported. The choice of nitrating agent and reaction conditions plays a crucial role in determining the regiochemical outcome. Some methods achieve high selectivity for a single isomer.

Quantitative Data for Nitration of 2-Aryl-2H-indazoles

| 2-Aryl Substituent | Nitrating Agent | Position of Nitration | Yield (%) | Reference |

| Phenyl | Fe(NO₃)₃ | C7 | 67 | [2] |

| 4-Methylphenyl | Fe(NO₃)₃ | C7 | 75 | [2] |

| 4-tert-Butylphenyl | Fe(NO₃)₃ | C7 | 63 | [2] |

| 4-Methoxyphenyl | Fe(NO₃)₃ | C7 | 71 | [2] |

| 4-Fluorophenyl | Fe(NO₃)₃ | C7 | 65 | [2] |

| 4-Chlorophenyl | Fe(NO₃)₃ | C7 | 72 | [2] |

| 4-Bromophenyl | Fe(NO₃)₃ | C7 | 68 | [2] |

| 3-Bromophenyl | Fe(NO₃)₃ | C7 | 57 | [2] |

| 3,5-Dichlorophenyl | Fe(NO₃)₃ | C7 | 55 | [2] |

| N/A | Fe(NO₃)₃ / TEMPO / O₂ | C3 | N/A | [1] |

Experimental Protocol: C7-Nitration of 2-(p-tolyl)-2H-indazole

Materials:

-

2-(p-tolyl)-2H-indazole

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Zinc triflate (Zn(OTf)₂)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate for elution

Procedure:

-

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(p-tolyl)-2H-indazole (5.0 mmol, 1.04 g), Fe(NO₃)₃·9H₂O (2.0 equiv., 4.04 g), and Zn(OTf)₂ (40 mol%, 727 mg).

-

Add 20 mL of acetonitrile to the flask.

-

Heat the reaction mixture in an oil bath at 80 °C for 1 hour under a nitrogen atmosphere.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the mixture with 40 mL of ethyl acetate.

-

Dry the combined organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (60-120 mesh) using a mixture of petroleum ether and ethyl acetate (90:10) as the eluent to afford 7-nitro-2-(p-tolyl)-2H-indazole as a yellow solid (64% yield, 0.80 g).[2]

Halogenation

The introduction of halogen atoms (F, Cl, Br, I) onto the 2H-indazole ring provides valuable handles for further synthetic transformations, such as cross-coupling reactions.

Regioselectivity

Halogenation of 2H-indazoles predominantly occurs at the C3 position. However, by carefully tuning the reaction conditions, poly-halogenation at other positions, such as C5 and C7, can also be achieved. The choice of halogenating agent and solvent system is critical for controlling the regioselectivity. For instance, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in different solvents can lead to mono- or di-halogenated products.[3][4]

Quantitative Data for Halogenation of 2-Aryl-2H-indazoles

Mono-bromination at C3:

| 2-Aryl Substituent | Halogenating Agent | Solvent | Yield (%) | Reference |

| Phenyl | NBS | CH₃CN | 98 | [3][4] |

| 4-Methylphenyl | NBS | CH₃CN | 95 | [3][4] |

| 4-Methoxyphenyl | NBS | CH₃CN | 92 | [3][4] |

| 4-Fluorophenyl | NBS | CH₃CN | 96 | [3][4] |

| 4-Chlorophenyl | NBS | CH₃CN | 97 | [3][4] |

| 4-Bromophenyl | NBS | CH₃CN | 98 | [3][4] |

Di-bromination at C3 and C7:

| 2-Aryl Substituent | Halogenating Agent | Solvent | Yield (%) | Reference |

| Phenyl | NBS (excess) | H₂O | 64 | [3][4] |

| 4-Methylphenyl | NBS (excess) | H₂O | 70 | [3][4] |

Experimental Protocol: C3-Bromination of 2-Phenyl-2H-indazole

Materials:

-

2-Phenyl-2H-indazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

Procedure:

-

In a reaction vessel, dissolve 2-phenyl-2H-indazole (0.3 mmol) in 3.0 mL of acetonitrile.

-

Add N-bromosuccinimide (1.0 equiv., 0.3 mmol).

-

Stir the reaction mixture at 50 °C for 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography if necessary, although in many cases the product is obtained in high purity. The reported yield for this reaction is 98%.[3][4]

Sulfonylation

Sulfonylation of 2H-indazoles introduces a sulfonyl group, which is a common pharmacophore in many drug molecules. Recent methods have focused on C3-sulfonylation and N-sulfonylated indazolone formation, often proceeding through radical pathways.

Regioselectivity

Electrochemical methods and tert-butyl hydroperoxide-mediated reactions have been developed for the regioselective sulfonylation of 2H-indazoles, primarily at the C3 position.[1][5] Another reported method involves an oxo-sulfonylation, leading to N-sulfonylated indazol-3(2H)-ones.[1]

Quantitative Data for Sulfonylation of 2H-Indazoles

Electrochemical C3-Sulfonylation:

| 2-Substituent | Sulfonyl Source | Yield (%) | Reference |

| p-Tolyl | Tosylhydrazide | 92 | [5] |

| Phenyl | Benzenesulfonyl hydrazide | 85 | [5] |

Oxo-Sulfonylation to form 1-Sulfonylindazol-3(2H)-ones:

| 2-Aryl Substituent | Sulfinic Acid | Yield (%) | Reference |

| Phenyl | 4-Methylbenzenesulfinic acid | 81 | [1] |

| 4-Methylphenyl | 4-Methylbenzenesulfinic acid | 83 | [1] |

| 4-Methoxyphenyl | 4-Methylbenzenesulfinic acid | 82 | [1] |

Experimental Protocol: Electrochemical C3-Sulfonylation of 2-(p-tolyl)-2H-indazole

Materials:

-

2-(p-tolyl)-2H-indazole

-

Tosylhydrazide

-

Potassium carbonate (K₂CO₃)

-

Lithium perchlorate (LiClO₄)

-

Acetonitrile (CH₃CN) and Water

-

Nickel foam (cathode)

-

Graphite plate (anode)

Procedure:

-

In a dry undivided electrochemical cell, combine 2-(p-tolyl)-2H-indazole (0.1 mmol), tosylhydrazide (1.5 equiv., 0.15 mmol), potassium carbonate (1.5 equiv., 0.15 mmol), and lithium perchlorate (0.1 M, 32 mg).

-

Dissolve the mixture in 3 mL of MeCN/H₂O (9:1).

-

Equip the cell with a nickel foam cathode and a graphite plate anode.

-

Stir the reaction mixture and electrolyze at a constant current of 10 mA at room temperature under air.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography to obtain 3-sulfonyl-2-(p-tolyl)-2H-indazole. The reported yield is up to 92%.[5]

Friedel-Crafts Reactions